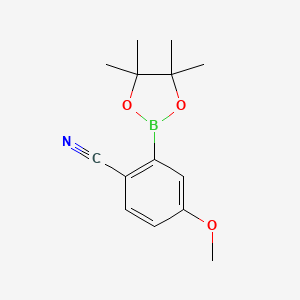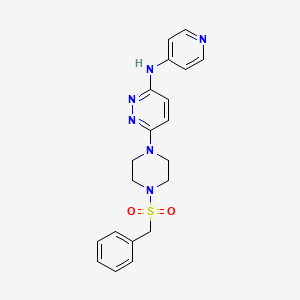
2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was then converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .Molecular Structure Analysis
The molecular formula of “2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide” is C18H16N2O2S, and its molecular weight is 324.4.Scientific Research Applications
Nicotinamide and Its Derivatives
Nicotinamide's Broad Therapeutic Applications : Nicotinamide, closely related structurally to the compound of interest, has been utilized in various therapeutic applications, including the prevention of Type I diabetes mellitus. Despite its classification as a food additive rather than a drug, nicotinamide has demonstrated a wide therapeutic index, with studies indicating potential reversible hepatotoxicity at very high doses. Its role in cancer prevention, given its non-oncogenic nature, and its well-tolerated profile in pure preparations, highlights its potential across diverse therapeutic areas (Knip et al., 2000).
Neurocognitive Function and Nicotinamide : Further exploring nicotinamide's utility, research has delved into its effects on neurocognitive functions. Being a precursor to NAD+, nicotinamide is integral to cellular energy production and has been investigated for its neuroprotective effects. Studies encompassing animal and human interventional research suggest potential benefits in preserving and enhancing neurocognitive functions, highlighting its non-toxicity and cost-effectiveness as a supplement (Rennie et al., 2015).
Thiophene Derivatives
Evaluating Thiophene Analogues : Research on thiophene analogues, structurally similar to the thiophene component of the specified compound, has been conducted to assess their potential carcinogenicity. This investigation into the substitution effects on aromatic organic carcinogens provides insights into the molecular activity of thiophene derivatives, including their evaluation in vitro using assays for potential carcinogenicity. The findings underscore the nuanced biological behavior of thiophene compounds, suggesting a complex interplay with potential carcinogenicity in vivo (Ashby et al., 1978).
properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPSWMXVADKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)




![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)
![3-(2-Bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2566834.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)

![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)